3-(5-Oxopyrrolidin-2-yl)propanoic acid
Overview
Description
3-(5-Oxopyrrolidin-2-yl)propanoic acid is a chemical compound with the molecular formula C7H11NO3. It is also known by other names such as 2-Pyrrolidinepropanoic acid, 5-oxo- and 3-(5-Oxo-2-pyrrolidinyl)propanoic acid . This compound is characterized by a pyrrolidine ring with a ketone group at the 5-position and a propanoic acid group at the 3-position.
Preparation Methods
The synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with succinic anhydride under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Oxopyrrolidin-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Oxopyrrolidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(5-Oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ketone group at the 5-position and the propanoic acid group at the 3-position play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
3-(5-Oxopyrrolidin-2-yl)propanoic acid can be compared with other similar compounds such as:
- 3-(5-Oxo-2-pyrrolidinyl)propionic acid
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(2-Oxopyrrolidin-1-yl)propanoic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of a pyrrolidine ring, a ketone group, and a propanoic acid group, which confer distinct chemical and biological properties .
Biological Activity
3-(5-Oxopyrrolidin-2-yl)propanoic acid is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 157.17 g/mol. The compound features a pyrrolidine ring substituted with a ketone group at the 5-position and a propanoic acid moiety at the 3-position. This unique structure contributes to its reactivity and interactions with biological targets.
The mechanism of action of this compound primarily involves its interaction with specific biomolecules, which can lead to various biological effects. The ketone and carboxylic acid functionalities are crucial in influencing binding affinities and biological responses. Research has indicated that these interactions may impact several biological pathways, particularly those related to neurology and metabolic disorders.
Biological Activities
Research into the biological activities of this compound has identified several key areas:
Antioxidant Activity
Studies have shown that derivatives of oxopyrrolidine compounds exhibit significant antioxidant properties. For example, compounds containing free carboxylic moieties have demonstrated strong reducing power in assays, suggesting potential applications in oxidative stress-related conditions .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies using A549 human lung adenocarcinoma cell lines revealed that certain derivatives exhibit cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. Notably, compounds with specific structural modifications showed enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. These compounds have shown effectiveness against various strains of bacteria, including multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance antimicrobial efficacy .
Case Study 1: Anticancer Properties
In a study focusing on the anticancer activity of novel 5-oxopyrrolidine derivatives, researchers tested various compounds on A549 cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents for lung cancer treatment. The most potent compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal Cells) |
---|---|---|
Compound A | 15 | 4 |
Compound B | 30 | 2 |
Compound C | 10 | 5 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of oxopyrrolidine derivatives against resistant bacterial strains. The findings revealed that certain compounds exhibited minimal inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as novel antimicrobial agents.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound D | 8 | S. aureus |
Compound E | 16 | K. pneumoniae |
Compound F | 4 | P. aeruginosa |
Properties
IUPAC Name |
3-(5-oxopyrrolidin-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJIXVKDCZBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404559 | |
Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-86-1 | |
Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-oxopyrrolidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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